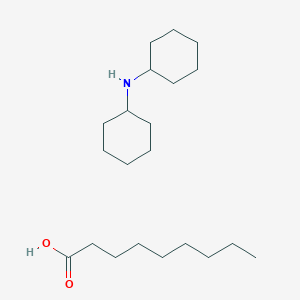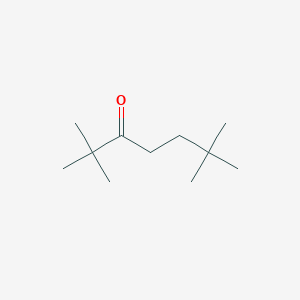
2,2,6,6-Tetramethylheptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylheptan-3-one is an organic compound with the molecular formula C11H22O. It is a ketone characterized by its branched structure, which includes four methyl groups attached to the heptane backbone. This compound is known for its stability and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylheptan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylheptane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts. These processes are designed to maximize yield and minimize by-products, making them efficient for large-scale production.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones.
科学的研究の応用
2,2,6,6-Tetramethylheptan-3-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,6,6-Tetramethylheptan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further interact with biological pathways.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacking the ketone group.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with two carbonyl groups, offering different reactivity and applications.
Uniqueness
2,2,6,6-Tetramethylheptan-3-one is unique due to its specific branched structure and the presence of a single ketone group. This combination provides distinct chemical properties, making it valuable in various synthetic and industrial processes.
特性
CAS番号 |
40239-53-0 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2,2,6,6-tetramethylheptan-3-one |
InChI |
InChI=1S/C11H22O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H2,1-6H3 |
InChIキー |
PLIPKKJKDUPBNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


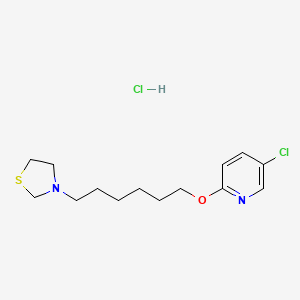
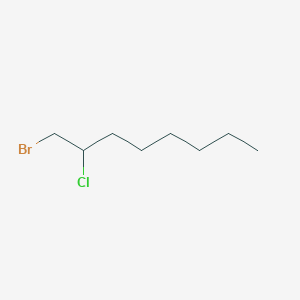

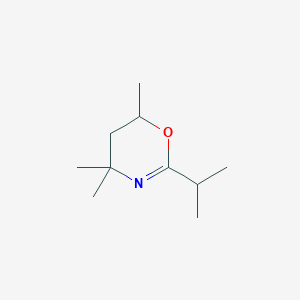
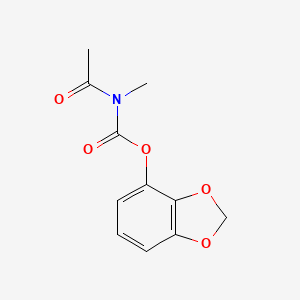
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

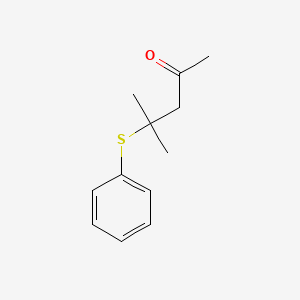
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
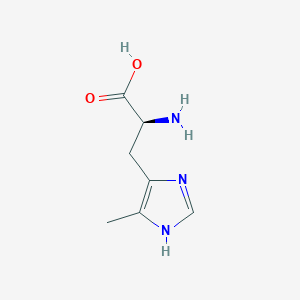
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
